REACTION_CXSMILES
|
Br[C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[CH:10][C:5]2=[N:4][CH:3]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC1(C)C(C)(C)OB([C:27]2[CH:28]=[C:29]([C:33]3[C:34]([C:39]#[N:40])=[CH:35][CH:36]=[CH:37][CH:38]=3)[CH:30]=[CH:31][CH:32]=2)O1>CN(C)C(=O)C.O.C(=O)([O-])O.[Na+].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:4]1[CH:3]=[C:2]([C:31]2[CH:30]=[C:29]([C:33]3[C:34]([C:39]#[N:40])=[CH:35][CH:36]=[CH:37][CH:38]=3)[CH:28]=[CH:27][CH:32]=2)[N:6]2[CH:7]=[CH:8][N:9]=[CH:10][C:5]=12 |f:1.2.3.4,8.9,^1:57,59,78,97|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CN=C2N1C=CN=C2
|
Name
|
potassium phosphate
|
Quantity
|
321 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
3′-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)biphenyl-2-carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(C=CC1)C=1C(=CC=CC1)C#N)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
44 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were degassed with N2 for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
then extracted with ethyl acetate (2×75 ml)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with brine (40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a black oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane and 1% 0.88 ammonia on a gradient of methanol (1-2%)
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
was triturated with diethyl ether which
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=C(N2C1C=NC=C2)C=2C=C(C=CC2)C=2C(=CC=CC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83 mg | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |